molecular formula C14H11FN2O3 B2549752 Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate CAS No. 339101-54-1

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate

カタログ番号: B2549752
CAS番号: 339101-54-1
分子量: 274.251
InChIキー: DJQFWZZEDRTVFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate typically involves the reaction of isonicotinic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

科学的研究の応用

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate can be compared with other similar compounds, such as:

  • Methyl 3-[4-(chloroanilino)carbonyl]isonicotinate
  • Methyl 3-[4-(bromoanilino)carbonyl]isonicotinate
  • Methyl 3-[4-(iodoanilino)carbonyl]isonicotinate

These compounds share a similar structure but differ in the halogen substituent on the anilino group. The presence of different halogens can affect the compound’s reactivity, stability, and biological activity, making this compound unique in its specific properties and applications .

生物活性

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate, commonly referred to as MFAI or TAK-659, is a compound with significant potential in oncology, particularly as a selective inhibitor of Bruton's tyrosine kinase (BTK). This article explores the biological activity of MFAI, focusing on its mechanisms of action, preclinical findings, and potential therapeutic applications.

MFAI acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for the survival and proliferation of B-cells. By inhibiting BTK, MFAI leads to:

  • Suppression of cellular proliferation : Inhibition of B-cell signaling reduces the growth of malignant B-cells.
  • Induction of apoptosis : MFAI promotes programmed cell death in cancer cells.
  • Modulation of the tumor microenvironment : The compound alters the interactions between cancer cells and their surrounding environment, potentially enhancing the efficacy of other therapies.

Anticancer Activity

MFAI has demonstrated promising results in various preclinical studies. Notably:

  • Synergistic Effects : MFAI exhibits synergistic effects when combined with other anti-cancer agents such as lenalidomide and venetoclax. This combination therapy approach enhances overall therapeutic efficacy against certain types of cancers.
  • Inhibition Studies : In vitro studies have shown that MFAI effectively inhibits the proliferation of several cancer cell lines. For instance, it has been tested against human tumor cell lines including MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The IC50 values for these cell lines ranged from 1.25 to 42.10 µM, indicating varying degrees of potency .

Case Studies

  • Case Study on MCF-7 Cells : In an experiment assessing the cytotoxicity of MFAI against MCF-7 cells using the MTT assay, results indicated significant growth inhibition compared to control groups. The compound's IC50 was determined to be approximately 4.32 µM, showing its potential as an effective treatment option .
  • Combination Therapy with Venetoclax : A study highlighted that when MFAI was used in combination with venetoclax, there was a notable increase in apoptosis rates among resistant B-cell malignancies. This suggests that MFAI may overcome resistance mechanisms commonly observed in cancer therapies.

Analytical Methods for Detection

To facilitate research on MFAI's biological activity, several analytical methods have been developed for its detection and quantification in biological matrices:

  • High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying MFAI in complex mixtures.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity for detecting MFAI in biological samples.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Applied for analyzing volatile compounds related to MFAI metabolism.

Summary Table of Biological Activities

Activity TypeDescriptionReference
BTK InhibitionSuppresses B-cell proliferation
Apoptosis InductionPromotes programmed cell death
Synergistic EffectsEnhances efficacy with lenalidomide and venetoclax
Cytotoxicity (IC50 values)Ranges from 1.25 to 42.10 µM across different cell lines

特性

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-20-14(19)11-6-7-16-8-12(11)13(18)17-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFWZZEDRTVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。